Diadenosine pentaphosphate pentalithium

Purinergic signaling P2X receptor pharmacology Ion channel electrophysiology

Adenylate kinase contamination skews ATPase and kinase assay results; selecting the wrong diadenosine polyphosphate alters receptor pharmacology. Diadenosine pentaphosphate pentalithium (Ap5A) provides: • Ka = 4.0 × 10^7 M⁻¹ for adenylate kinase inhibition (Ki low µM), inactive against nucleoside diphosphate kinase • Pure vasoconstrictor via P2X receptors (vs. Ap3A vasodilation) | EC50 = 9.8 nM for ERK1/2 in astrocytes • Pentalithium salt ensures homogeneous, defined preparation - minimal batch variability

Molecular Formula C20H29Li5N10O22P5
Molecular Weight 951.2 g/mol
Cat. No. B15570674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiadenosine pentaphosphate pentalithium
Molecular FormulaC20H29Li5N10O22P5
Molecular Weight951.2 g/mol
Structural Identifiers
InChIInChI=1S/C20H29N10O22P5.5Li/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);;;;;/t7-,8-,11-,12-,13-,14-,19-,20-;;;;;/m1...../s1
InChIKeyYSQJTIVHOJLEBI-CSMIRWGRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diadenosine Pentaphosphate Pentalithium Characterization


Diadenosine pentaphosphate pentalithium (CAS 94108-02-8) is the pentalithium salt form of P1,P5-di(adenosine-5′) pentaphosphate (Ap5A), a naturally occurring dinucleoside polyphosphate belonging to the ApnA family (where n = 2–7) [1]. This compound is an endogenous vasoactive purinergic signaling molecule isolated from platelet dense granules, chromaffin cells, and neuronal synaptic terminals [2]. With a molecular formula of C20H24Li5N10O22P5 and molecular weight of approximately 946.03 g/mol, the pentalithium salt provides a stable, water-soluble form suitable for in vitro and ex vivo experimental applications .

Lithium counterion for sodium-free buffer conditions
Adenylate kinase inhibitor probe for coupled enzyme assays
P2X-purinoceptor-mediated vasoconstriction research

Diadenosine Pentaphosphate Pentalithium vs. Analogs


The diadenosine polyphosphate (ApnA) family exhibits pronounced phosphate chain length-dependent pharmacology, making indiscriminate substitution between Ap4A (n=4), Ap5A (n=5), and Ap6A (n=6) scientifically unsupportable. The number of phosphate groups determines receptor subtype selectivity profiles at P2X and P2Y purinoceptors [1], governs substrate preference for Nudix hydrolase-mediated degradation (with kcat/Km values varying by enzyme isoform) [2], and dictates inhibitory potency in platelet aggregation assays where inhibition strength correlates directly with phosphate chain length from n=2 to n=5 [3]. Consequently, experimental outcomes obtained with Ap5A cannot be extrapolated from or reproduced by other ApnA homologs without explicit validation.

Ap4A substitution
Markedly lower adenylate kinase binding affinity may shift inhibition profiles in coupled assays.
Ap3A substitution
Ap3A acts as a vasodilator via P2Y receptors, reversing the vasoconstrictor phenotype of Ap5A.
Alternative salt forms
Sodium or ammonium counterions may introduce unwanted cation interference in defined buffer systems.

Diadenosine Pentaphosphate Pentalithium: Comparative Evidence


Adenylate Kinase Inhibition

In recombinant rat P2X3 receptors expressed in Xenopus oocytes, Ap5A acts as a full agonist with potency exceeding that of the endogenous reference agonist ATP [1]. This contrasts with rat P2X1 receptors where Ap5A exhibits only partial agonism, and rat P2X4 receptors where Ap4A alone shows equipotency with ATP but as a partial agonist [1].

ADK Binding Affinity
Head-to-head
Ka: 4.0 × 10⁷ M⁻¹ (Ap5A) vs. 9.0 × 10⁴ M⁻¹ (Ap4A)
Supports selective ADK inhibition in coupled enzyme assays.
~445-fold higher affinity; ESI-MS under non-denaturing conditions.
Purinergic signaling P2X receptor pharmacology Ion channel electrophysiology

Cardiac Receptor Binding Kinetics

In the rat isolated perfused kidney model, the vasoconstrictive response to Ap5A was completely attributable to P2X purinoceptor activation, as demonstrated by full blockade with suramin and PPADS [1]. In contrast, the vasoconstriction elicited by Ap4A and Ap6A was only partially P2X-mediated, indicating involvement of additional receptor pathways for these longer-chain homologs [1].

Receptor Binding Kinetics
Head-to-head
Ap5A: KD unchanged; Ap4A: 32.5-fold KD decrease upon activation
Binding mode differs; Ap5A may not respond to receptor state changes.
Mouse cardiac membrane radioligand binding assays.
Renal physiology Vascular pharmacology P2X purinoceptor

High-Affinity ERK1/2 Signaling

Human Nudix hydrolases hAps1 (NUDT11) and hAps2 (NUDT10) preferentially metabolize Ap5A and Ap6A as their favored substrates [1]. Kinetic analysis revealed that Ap5A is hydrolyzed with catalytic efficiencies of kcat/Km = 11 × 10³ M⁻¹·s⁻¹ (hAps1), 8 × 10³ M⁻¹·s⁻¹ (hAps1-39N variant), and 16 × 10³ M⁻¹·s⁻¹ (hAps2), values comparable to those for Ap6A [1]. These enzymes have an absolute requirement for Mn²⁺ and a pH optimum of 8.5 [1].

ERK1/2 Activation
Head-to-head
EC50 = 9.8 nM (phosphorylation)
Activates high-affinity MAPK pathway in cerebellar astrocytes.
oAp5A lacks this activity at related RyR2 site.
Nucleotide metabolism Nudix hydrolase enzymology Intracellular signaling

Selective Adenylate Kinase Inhibition

In human platelet-rich plasma, the ApnA series inhibits ADP-induced platelet aggregation and the release reaction with potency directly proportional to phosphate chain length [1]. Ap5A (n=5) demonstrates the highest inhibitory activity, achieving 55 ± 13% inhibition of the ADP release reaction, compared to only 4 ± 4% inhibition for Ap2A (n=2) [1]. The inhibition is competitive with ADP [1].

ADK Selectivity
Head-to-head
Ki = 10 µM (ADK); no inhibition of NDPK
Selective for ADK over NDPK in mitochondrial assays.
Isolated rat liver mitochondria; kinetic assays.
Platelet biology Thrombosis research ADP receptor antagonism

Vascular Reactivity and Phosphate Chain Length

In the Langendorff-perfused isolated rat heart, Ap5A (10⁻⁷–10⁻⁵ M) produces a characteristic biphasic response: a small, transient coronary vasoconstriction followed by marked vasodilatation [1]. This contrasts with the isolated perfused kidney model where Ap5A elicits pure vasoconstriction [2], indicating tissue-specific response heterogeneity. Following ischemia-reperfusion, the vasoconstrictor component of the Ap5A response is augmented while vasodilatation is diminished [1].

Vascular Reactivity
Head-to-head
Ap5A: vasoconstriction (P2X); Ap3A: vasodilation (P2Y)
Phosphate chain length switches vasoconstrictor vs. vasodilator phenotype.
Isolated perfused rat mesenteric arterial bed.
Coronary circulation Ischemia-reperfusion injury Cardiovascular pharmacology

Diadenosine Pentaphosphate Pentalithium Applications


Adenylate Kinase Inhibition in Coupled Assays

Ap5A serves as a full agonist at recombinant rat P2X3 receptors with potency exceeding ATP, enabling precise pharmacological dissection of P2X3-mediated responses in native tissues and heterologous expression systems [1]. Its distinct efficacy profile at P2X1 (partial agonist) and P2X4 (low activity) subunits makes Ap5A a valuable tool for discriminating P2X receptor subtype contributions in complex biological preparations [1].

P2X-Mediated Vasoconstriction Models

In isolated perfused kidney preparations, Ap5A produces vasoconstriction that is exclusively P2X receptor-mediated, in contrast to Ap4A and Ap6A which recruit additional receptor pathways [1]. This pharmacological purity positions Ap5A as the preferred agonist for studies requiring unambiguous P2X-dependent renal vascular responses without confounding non-P2X receptor activation [1].

High-Affinity ERK1/2 in Glial Cells

Ap5A is a preferred substrate for human Nudix hydrolases hAps1 (NUDT11) and hAps2 (NUDT10), with well-characterized kinetic parameters including kcat/Km values ranging from 8–16 × 10³ M⁻¹·s⁻¹ depending on isoform [1]. This makes Ap5A suitable for enzyme activity assays, inhibitor screening, and investigations of intracellular diadenosine polyphosphate signaling termination mechanisms [1].

Platelet Aggregation Inhibition and Hemostasis Research

Among the ApnA series, Ap5A exhibits maximal inhibitory potency against ADP-induced platelet aggregation and release reactions, achieving 55 ± 13% inhibition in platelet-rich plasma [1]. Researchers investigating the endogenous modulation of hemostasis by platelet-derived dinucleotides should select Ap5A for its superior inhibitory activity compared to shorter-chain homologs [1].

Application
Selection Property
Validation Focus
ADK Inhibition Assays
High-affinity ADK inhibitor
Verify selectivity against NDPK in specific matrix
P2X Vasoconstriction Models
P2X-purinoceptor-mediated vasoconstrictor
Confirm absence of P2Y-mediated vasodilation
ERK1/2 Signaling in Glia
High-affinity ERK1/2 activator
Validate non-calcium-mediated pathway activation
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